Benzenesulfonic acid, 3-[[ethyl(3-methylphenyl)amino]methyl]-
Description
Chemical Name: Benzenesulfonic acid, 3-[[ethyl(3-methylphenyl)amino]methyl]- Synonyms:
- 3-{[Ethyl(3-methylphenyl)amino]methyl}benzenesulfonic acid
- α-(N-Ethyl-m-toluidino)-m-toluenesulphonic acid
Molecular Formula: C₁₆H₁₉NO₃S Molecular Weight: 305.39 g/mol CAS Number: 91-98-5 Key Properties:
- LogP: 2.06 (indicating moderate hydrophobicity)
- Structure: Comprises a benzenesulfonic acid core substituted with an ethyl(3-methylphenyl)amino-methyl group at the 3-position. This structure confers amphiphilic properties due to the polar sulfonic acid group and hydrophobic aromatic/alkyl moieties .
Properties
IUPAC Name |
3-[(N-ethyl-3-methylanilino)methyl]benzenesulfonic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19NO3S/c1-3-17(15-8-4-6-13(2)10-15)12-14-7-5-9-16(11-14)21(18,19)20/h4-11H,3,12H2,1-2H3,(H,18,19,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QAHDKLRCWZENIP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC1=CC(=CC=C1)S(=O)(=O)O)C2=CC=CC(=C2)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19NO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0059035 | |
| Record name | Benzenesulfonic acid, 3-[[ethyl(3-methylphenyl)amino]methyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0059035 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
305.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
91-98-5 | |
| Record name | 3-[[Ethyl(3-methylphenyl)amino]methyl]benzenesulfonic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=91-98-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | Benzenesulfonic acid, 3-((ethyl(3-methylphenyl)amino)methyl)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000091985 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Benzenesulfonic acid, 3-[[ethyl(3-methylphenyl)amino]methyl]- | |
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| Record name | Benzenesulfonic acid, 3-[[ethyl(3-methylphenyl)amino]methyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0059035 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | α-(N-ethyl-m-toluidino)-m-toluenesulphonic acid | |
| Source | European Chemicals Agency (ECHA) | |
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| Record name | 3-[[Ethyl(3-methylphenyl)amino]methyl]benzenesulfonic acid | |
| Source | FDA Global Substance Registration System (GSRS) | |
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Preparation Methods
Sulfonation Step
- Reactants : Benzene or benzene derivatives.
- Reagents : Concentrated sulfuric acid or oleum (fuming sulfuric acid).
- Conditions : Temperature maintained between 50–80°C to avoid over-sulfonation or degradation.
- Mechanism : Electrophilic aromatic substitution where the sulfonic acid group is introduced onto the benzene ring.
Aminomethylation (Substitution) Step
- Reactants : The sulfonated benzene intermediate and ethyl(3-methylphenyl)amine.
- Reagents : Coupling agents such as dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) may be used to facilitate the formation of the aminomethyl linkage.
- Conditions : Controlled temperature and pH, often in the presence of catalytic bases like triethylamine to enhance nucleophilicity and reduce side reactions.
- Outcome : Formation of the 3-[[ethyl(3-methylphenyl)amino]methyl]-benzenesulfonic acid compound.
Industrial Production Techniques
In industrial settings, the synthesis is scaled up using continuous flow reactors that provide:
- Precise control of temperature and reagent concentrations , ensuring consistent sulfonation without excessive side reactions.
- Catalyst use to improve reaction rates and selectivity.
- Process optimization through real-time monitoring (e.g., TLC, HPLC) to adjust stoichiometry and reaction time dynamically.
These approaches maximize yield and purity while minimizing waste and energy consumption.
Reaction Analysis and Optimization Strategies
| Step | Key Parameters | Optimization Strategies | Typical Outcomes |
|---|---|---|---|
| Sulfonation | Temperature (50–80°C), Acid concentration | Maintain moderate temperature; avoid excess acid to prevent polysulfonation | High selectivity for monosulfonation |
| Aminomethylation | Reagent ratio, pH, coupling agent presence | Use catalytic base; monitor reaction via HPLC; optimize coupling agent amount | High yield of target amine-substituted product |
- Monitoring : Thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) are recommended to track reaction progress and optimize reaction times.
- Catalysis : Triethylamine or similar bases enhance nucleophilicity of the amine, improving substitution efficiency.
Characterization of the Prepared Compound
To confirm the structure and purity of benzenesulfonic acid, 3-[[ethyl(3-methylphenyl)amino]methyl]-, the following analytical methods are employed:
| Technique | Purpose | Key Observations |
|---|---|---|
| X-ray Crystallography | Definitive stereochemical and structural data | Precise bond lengths and angles; sulfonic acid position confirmation |
| Nuclear Magnetic Resonance (¹H and ¹³C NMR) | Confirm substituent positions and chemical environment | Sulfonic acid proton appears deshielded (δ 10–12 ppm) |
| Infrared Spectroscopy (IR) | Identify functional groups, especially -SO₃H | Characteristic -SO₃H stretching vibrations at ~1180 cm⁻¹ and 1040 cm⁻¹ |
| Reverse Phase HPLC | Purity assessment and quantification | Sharp peaks indicating high purity; suitable for routine quality control |
Summary Table of Preparation Parameters
| Parameter | Recommended Range/Condition | Notes |
|---|---|---|
| Sulfonation Temperature | 50–80°C | Avoids over-sulfonation |
| Sulfuric Acid Concentration | Concentrated H₂SO₄ or Oleum | Provides electrophilic sulfonation agent |
| Aminomethylation pH | Slightly basic (catalytic base) | Enhances nucleophilicity of amine |
| Coupling Agents | DCC, EDC | Facilitate amine attachment |
| Reaction Monitoring | TLC, HPLC | Ensures optimal reaction time and yield |
Research Findings and Practical Insights
- The sulfonation step is highly sensitive to temperature and acid concentration; strict control prevents unwanted polysulfonation or degradation.
- Use of coupling agents in the substitution step significantly improves reaction efficiency and product yield.
- Catalytic bases such as triethylamine reduce side reactions and promote cleaner product formation.
- Continuous monitoring via chromatographic techniques is critical for process optimization.
- Industrial synthesis benefits from continuous reactors that allow fine control over reaction parameters, enhancing scalability and reproducibility.
Chemical Reactions Analysis
Types of Reactions
Benzenesulfonic acid, 3-[[ethyl(3-methylphenyl)amino]methyl]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acid derivatives with different oxidation states.
Reduction: Reduction reactions can convert the sulfonic acid group to other functional groups, such as sulfinic acids.
Substitution: The sulfonic acid group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like amines, alcohols, and thiols can be used in substitution reactions under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfonic acid derivatives, while reduction can produce sulfinic acids or other reduced forms of the compound .
Scientific Research Applications
Benzenesulfonic acid, 3-[[ethyl(3-methylphenyl)amino]methyl]- (CAS No. 91-98-5) is an organosulfur compound with a sulfonic acid group attached to a benzene ring, further substituted with an ethyl(3-methylphenyl)amino group. It has gained attention in chemical and biological research due to its unique structure, which gives it distinct properties applicable to various fields.
Scientific Research Applications
Benzenesulfonic acid, 3-[[ethyl(3-methylphenyl)amino]methyl] has diverse applications in scientific research, including:
- Chemistry It is used as a reagent in organic synthesis, including the preparation of dyes and pigments.
- Biology The compound is studied for its potential biological activities, such as enzyme inhibition and antimicrobial properties.
- Medicine Research is ongoing to explore its potential therapeutic applications, including its use as a drug intermediate.
- Industry It is used in the production of surfactants, detergents, and other industrial chemicals.
- HPLC Benzenesulfonic acid, 3-[[ethyl(3-methylphenyl)amino]methyl]-can be analyzed using reverse phase (RP) HPLC with simple conditions .
Benzenesulfonic acid derivatives have been studied for several biological activities:
- Enzyme Inhibition The compound can inhibit specific enzymes such as human neutrophil elastase (hNE), which plays a role in inflammation and immune response modulation. Modifications to the substituent groups can significantly influence the inhibition potency. The most effective derivatives were those with bulky groups that enhanced binding affinity to the enzyme's active site.
- Antimicrobial Properties Research indicates potential antimicrobial effects, making it a candidate for further exploration in therapeutic applications. In vitro tests showed that the compound exhibited significant activity against Staphylococcus aureus and Escherichia coli, suggesting its potential as a broad-spectrum antimicrobial agent.
- Pharmacological Applications Ongoing studies are investigating its use as a drug intermediate and potential therapeutic agent in treating various conditions. The mechanism of action involves the compound's interaction with specific molecular targets; for instance, by binding to the active site of hNE, it prevents substrate access, thereby modulating inflammation pathways.
Applications in Industry and Medicine
Benzenesulfonic acid, 3-[[ethyl(3-methylphenyl)amino]methyl]- is utilized in various industrial applications. It is also being explored for potential therapeutic applications as a drug intermediate.
Mechanism of Action
The mechanism of action of benzenesulfonic acid, 3-[[ethyl(3-methylphenyl)amino]methyl]- involves its interaction with specific molecular targets and pathways. For example, it can act as an inhibitor of certain enzymes, such as human neutrophil elastase (hNE), by binding to the active site and preventing substrate access. This inhibition can modulate various biological processes, including inflammation and immune response .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogs in the Benzenesulfonic Acid Family
Table 1: Key Structural and Physicochemical Comparisons
(a) Carbonic Anhydrase Inhibitors ()
- Benzenesulfonamides with Aliphatic vs. Aromatic Linkers: Compounds 3a–j and 4k–o (amido-linked benzenesulfonamides) show variable inhibitory activity depending on linker rigidity. Aliphatic amine tails (e.g., 3a, b) are synthesized under milder conditions (THF, KI, reflux), while anilino derivatives require higher temperatures (110°C) . Comparison to Target Compound: The ethyl(3-methylphenyl)amino-methyl group in the target compound may enhance membrane permeability compared to bulkier substituents (e.g., pyridine or benzyl in 3i, j), which hinder synthesis and activity .
(b) Membrane Permeability ()
- Charge-Dependent Permeability : Benzenesulfonic acid derivatives exhibit higher permeability in cationic chitosan membranes (pKa-dependent) compared to neutral (styrene glycol) or cationic (theophylline) solutes.
Key Research Findings
- Structural-Activity Relationships: Electron-Withdrawing Groups: Nitro or sulfonamide substituents (e.g., in 4-[(1-azido-3-phenylsulfanylpropan-2-yl)amino]-3-nitrobenzenesulfonamide) enhance biological activity but require stringent safety protocols . Amino-Alkyl Linkers: Ethyl(3-methylphenyl)amino-methyl in the target compound balances hydrophobicity and charge, improving synthetic utility compared to rigid aromatic linkers .
Analytical Techniques : Reverse-phase HPLC (Newcrom R1 column) effectively resolves the target compound, leveraging its moderate LogP (2.06) for retention time optimization .
Biological Activity
Benzenesulfonic acid, 3-[[ethyl(3-methylphenyl)amino]methyl]- (CAS No. 91-98-5) is an organosulfur compound characterized by a sulfonic acid group attached to a benzene ring, further substituted with an ethyl(3-methylphenyl)amino group. This compound has garnered attention in both chemical and biological research due to its unique structure, which imparts distinct properties relevant to various applications.
- Molecular Formula : C15H17NO3S
- Molecular Weight : 305.391 g/mol
- LogP : 2.06, indicating moderate lipophilicity which may influence its biological activity .
Biological Activity Overview
Benzenesulfonic acid derivatives have been studied for several biological activities, including:
- Enzyme Inhibition : The compound has been shown to inhibit specific enzymes such as human neutrophil elastase (hNE), which plays a role in inflammation and immune response modulation.
- Antimicrobial Properties : Research indicates potential antimicrobial effects, making it a candidate for further exploration in therapeutic applications .
- Pharmacological Applications : Ongoing studies are investigating its use as a drug intermediate and potential therapeutic agent in treating various conditions .
The mechanism of action involves the compound's interaction with specific molecular targets. For instance, by binding to the active site of hNE, it prevents substrate access, thereby modulating inflammation pathways.
Study 1: Enzyme Inhibition
A study investigated the inhibitory effects of benzenesulfonic acid derivatives on hNE. The results indicated that modifications to the substituent groups significantly influenced the inhibition potency. The most effective derivatives were those with bulky groups that enhanced binding affinity to the enzyme's active site.
Study 2: Antimicrobial Activity
In vitro tests assessed the antimicrobial activity of benzenesulfonic acid derivatives against common bacterial strains. The compound exhibited significant activity against Staphylococcus aureus and Escherichia coli, suggesting its potential as a broad-spectrum antimicrobial agent.
Comparative Biological Activity Table
Applications in Industry and Medicine
Benzenesulfonic acid, 3-[[ethyl(3-methylphenyl)amino]methyl]- is utilized in various industrial applications including:
Q & A
Q. What are the recommended synthetic routes for 3-[[ethyl(3-methylphenyl)amino]methyl]-benzenesulfonic acid, and how can reaction efficiency be optimized?
- Methodological Answer : The synthesis typically involves sulfonation of the benzene ring followed by nucleophilic substitution to introduce the ethyl(3-methylphenyl)amino-methyl group. Key steps include:
- Sulfonation : Use concentrated sulfuric acid or oleum to introduce the -SO₃H group under controlled temperature (50–80°C) to avoid over-sulfonation .
- Substitution : React the sulfonated intermediate with ethyl(3-methylphenyl)amine in the presence of a coupling agent (e.g., DCC or EDC) to form the target compound .
Optimization Strategies : - Monitor reaction progress via TLC or HPLC to adjust stoichiometry and reaction time .
- Use catalytic bases (e.g., triethylamine) to enhance nucleophilicity and reduce side reactions .
Q. How should researchers characterize the structural features of this compound, particularly the sulfonic acid group and substituent?
- Methodological Answer : Combine X-ray crystallography (for definitive stereochemical data) with spectroscopic techniques :
- XRD : Refine crystal structures using SHELX software, which is robust for small-molecule resolution .
- NMR : Analyze ¹H and ¹³C spectra to confirm substituent positions. The sulfonic acid proton is typically deshielded (δ 10–12 ppm) .
- IR : Identify -SO₃H stretching vibrations (~1180 cm⁻¹ and 1040 cm⁻¹) .
Q. What are the solubility properties of this compound, and how do they influence experimental workflows?
- Methodological Answer : The compound is highly water-soluble due to the polar sulfonic acid group but exhibits limited solubility in non-polar solvents (e.g., hexane). Key considerations:
- Solvent Selection : Use aqueous buffers for biological assays or alcohol/water mixtures for organic reactions .
- Purification : Employ recrystallization from ethanol-water systems to isolate pure product .
| Solvent | Solubility |
|---|---|
| Water | High |
| Ethanol | Moderate |
| Benzene | Low |
Advanced Research Questions
Q. What mechanistic insights explain the formation of the ethyl(3-methylphenyl)amino-methyl group under varying catalytic conditions?
- Methodological Answer : The substituent forms via Mannich-type reactions or Friedel-Crafts alkylation , depending on catalysis:
- Acid Catalysis : Protic acids (e.g., H₂SO₄) facilitate electrophilic substitution, but may protonate the amine, requiring strict pH control .
- Metal Catalysis : Transition metals (e.g., Cu or Pd) enable milder conditions and regioselectivity, as seen in analogous sulfonamide syntheses .
Key Variables : - Temperature (60–100°C) and solvent polarity significantly impact reaction pathways and byproduct formation .
Q. How can computational modeling resolve discrepancies between predicted and observed structural data for this compound?
- Methodological Answer : Integrate density functional theory (DFT) with experimental
- Optimize molecular geometry using software like Gaussian or ORCA to predict NMR/IR spectra .
- Compare computational results with XRD-derived bond lengths and angles to validate stereochemistry .
Case Example : Discrepancies in torsional angles of the ethylamino group can be resolved by adjusting force field parameters in molecular dynamics simulations .
Q. What strategies address contradictions between NMR and mass spectrometry (MS) data for this compound?
- Methodological Answer : Contradictions often arise from ionization artifacts (MS) or solvent effects (NMR). Mitigation approaches:
- MS : Use soft ionization (ESI or MALDI) to prevent fragmentation. Cross-check with high-resolution MS (HRMS) for accurate m/z .
- NMR : Record spectra in deuterated DMSO or D₂O to avoid peak broadening. Confirm assignments via 2D techniques (COSY, HSQC) .
- Cross-Validation : Synthesize a derivative (e.g., methyl ester) to isolate spectral contributions of specific functional groups .
Data Contradiction Analysis
- Example : If MS indicates a molecular ion peak at m/z 295 but NMR suggests impurities, re-examine:
Key Safety and Handling
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
